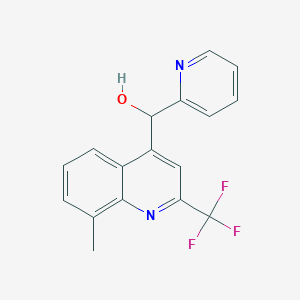
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol is a complex organic compound that features a quinoline core substituted with a pyridyl group, a methyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput . Additionally, the use of catalysts and specific reaction conditions to enhance the efficiency of each step would be crucial.
化学反応の分析
Types of Reactions
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the pyridyl group to a more reactive form.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the trifluoromethyl group could yield a variety of substituted quinoline derivatives .
科学的研究の応用
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol has several applications in scientific research:
作用機序
The mechanism of action of a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol involves its interaction with specific molecular targets. The pyridyl and quinoline moieties can interact with metal ions, making the compound useful as a chelating agent . Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Pyridyl-quinoline derivatives: These compounds share the quinoline and pyridyl core but lack the trifluoromethyl group, which can significantly alter their chemical and biological properties.
Trifluoromethyl-quinoline derivatives: These compounds have the trifluoromethyl group but may lack the pyridyl substitution, affecting their reactivity and applications.
Uniqueness
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential for diverse applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridyl group allows for specific interactions with metal ions and biological targets .
特性
IUPAC Name |
[8-methyl-2-(trifluoromethyl)quinolin-4-yl]-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-10-5-4-6-11-12(16(23)13-7-2-3-8-21-13)9-14(17(18,19)20)22-15(10)11/h2-9,16,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURWCBDMWIBNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)C(C3=CC=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)




